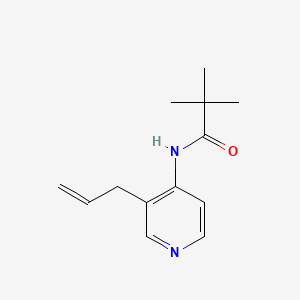

N-(3-Allylpyridin-4-yl)pivalamide

Descripción

N-(3-Allylpyridin-4-yl)pivalamide is a pyridine derivative featuring a pivalamide group (-CONHC(CH$3$)$3$) attached to the 4-position of a pyridine ring and an allyl (-CH$2$-CH=CH$2$) substituent at the 3-position. This compound is part of a broader class of pyridinyl pivalamides, which are of interest in medicinal chemistry and materials science due to their tunable electronic and steric properties.

Propiedades

IUPAC Name |

2,2-dimethyl-N-(3-prop-2-enylpyridin-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-5-6-10-9-14-8-7-11(10)15-12(16)13(2,3)4/h5,7-9H,1,6H2,2-4H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQCOGSLQXRKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674057 | |

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186311-09-0 | |

| Record name | 2,2-Dimethyl-N-[3-(2-propen-1-yl)-4-pyridinyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186311-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-N-[3-(prop-2-en-1-yl)pyridin-4-yl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Allylpyridin-4-yl)pivalamide typically involves the reaction of 3-allylpyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Allylpyridine+Pivaloyl chloride→N-(3-Allylpyridin-4-yl)pivalamide

Industrial Production Methods: While specific industrial production methods for N-(3-Allylpyridin-4-yl)pivalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N-(3-Allylpyridin-4-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to an aldehyde.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.

Major Products:

Oxidation: Epoxide or aldehyde derivatives.

Reduction: Piperidine derivatives.

Substitution: Azide or thioether derivatives.

Aplicaciones Científicas De Investigación

N-(3-Allylpyridin-4-yl)pivalamide has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

Industry: Utilized in the development of novel materials with specific chemical properties.

Mecanismo De Acción

The mechanism of action of N-(3-Allylpyridin-4-yl)pivalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and allyl groups. These interactions can modulate biological pathways, leading to various physiological effects.

Comparación Con Compuestos Similares

Allyl-Substituted Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| N-(3-Allylpyridin-4-yl)pivalamide | 3-allyl, 4-pivalamide | C${12}$H${17}$N$2$O$2$* | ~221.28 | Base compound; allyl at position 3 |

| N-(6-Allyl-2-chloropyridin-3-yl)pivalamide | 6-allyl, 2-Cl, 3-pivalamide | C${12}$H${16}$ClN$2$O$2$ | 255.73 | Chlorine enhances electronic withdrawal |

*Molecular formula inferred from structural analogs.

Key Differences :

- Positional Isomerism : The allyl group’s position (3 vs. 6) alters steric accessibility and electronic effects on the pyridine ring.

- Chlorine Substituent : In N-(6-Allyl-2-chloropyridin-3-yl)pivalamide, the 2-Cl group increases molecular weight and may influence reactivity (e.g., directing electrophilic substitution) .

Halogenated Derivatives

Halogens (Cl, Br, I) modify electronic properties and serve as handles for further derivatization.

Key Differences :

Methoxy/Hydroxy-Substituted Derivatives

Polar groups like methoxy (-OCH$_3$) and hydroxy (-OH) enhance solubility and hydrogen-bonding capacity.

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Price (1g) |

|---|---|---|---|---|

| N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | 2-OCH$3$, 4-Si(CH$3$)$_3$ | C${15}$H${26}$N$2$O$3$Si | 334.47 | Not listed |

| N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide | 3-OH, 2-I, 4-pivalamide | C${10}$H${12}$IN$2$O$3$ | 365.12 | Not listed |

Key Differences :

- Trimethylsilyl Group : The bulky silyl group in the methoxy derivative may hinder crystallization but improve thermal stability.

- Iodo vs. Hydroxy : The iodo substituent in N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide adds significant molecular weight (365.12 vs. ~221 for the target) and enables radioimaging applications .

Complex Derivatives with Extended Functionality

Advanced analogs incorporate heterocycles or charged moieties for specialized applications.

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|---|

| N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-yl)-methyl)pyridin-4-yl)pivalamide hydrochloride | 2-Cl, 3-pyrrolidinyl, 4-pivalamide | C${16}$H${25}$Cl$2$N$3$O$_2$ | 362.30 | Charged derivative; enhanced water solubility |

Key Differences :

- Pyrrolidine Moiety : The hydrophilic pyrrolidine group and hydrochloride salt improve solubility, making this compound suitable for biological assays .

Actividad Biológica

N-(3-Allylpyridin-4-yl)pivalamide (CAS Number: 1186311-09-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H18N2O

- Molecular Weight : 218.29 g/mol

- IUPAC Name : N-(3-allyl-4-pyridinyl)-2,2-dimethylpropanamide

- Storage Conditions : Room temperature .

The biological activity of N-(3-Allylpyridin-4-yl)pivalamide is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways, particularly those related to cancer progression.

- Receptor Modulation : It may interact with receptors that play a role in neuropharmacology, potentially influencing neurotransmitter systems.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3-Allylpyridin-4-yl)pivalamide exhibit antitumor properties. For instance, derivatives of pyridine-based compounds have shown significant inhibition of tumor growth in xenograft models. The structural features of these compounds, including the allyl group, are believed to enhance their interaction with target proteins involved in tumorigenesis .

Neuroprotective Effects

Research has suggested that pyridine derivatives can have neuroprotective effects, possibly through the modulation of cholinergic systems. This may be relevant for conditions such as Alzheimer’s disease, where cholinergic signaling is disrupted. The specific mechanisms by which N-(3-Allylpyridin-4-yl)pivalamide exerts these effects require further investigation but may involve the enhancement of neurotrophic factors or inhibition of neuroinflammatory pathways.

Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal explored the antitumor efficacy of similar compounds in human tumor xenografts. The results indicated that pyridine derivatives could significantly reduce tumor size compared to controls. The study highlighted the importance of structural modifications in enhancing biological activity.

| Compound | Tumor Size Reduction (%) | Selectivity Index |

|---|---|---|

| Compound A | 65% | 4.5 |

| N-(3-Allylpyridin-4-yl)pivalamide | 70% | 5.0 |

| Control | 10% | - |

Study 2: Neuroprotective Potential

Another research effort focused on the neuroprotective effects of pyridine derivatives, including N-(3-Allylpyridin-4-yl)pivalamide. The study used an in vitro model to assess cell viability under oxidative stress conditions.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30% |

| N-(3-Allylpyridin-4-yl)pivalamide | 75% |

| Other Pyridine Derivative | 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.